![molecular formula C17H16ClFN2O3S B2868962 N-(3-chloro-4-fluorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide CAS No. 941956-69-0](/img/structure/B2868962.png)
N-(3-chloro-4-fluorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is a benzamide derivative that possesses a unique chemical structure, which makes it an interesting target for research.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide is not fully understood. However, it is believed to act as an inhibitor of HDACs, CAs, and ARs. HDACs are enzymes that regulate the acetylation status of histones and other proteins, which play a crucial role in gene expression and chromatin remodeling. Inhibition of HDACs by N-(3-chloro-4-fluorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. CAs are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate, which is involved in various physiological processes, such as acid-base balance and respiration. Inhibition of CAs by N-(3-chloro-4-fluorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide can lead to the reduction of intraocular pressure and the treatment of glaucoma. ARs are G protein-coupled receptors that are involved in various physiological processes, such as neurotransmission, inflammation, and immune response. Inhibition of ARs by N-(3-chloro-4-fluorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide can lead to the reduction of pain and inflammation.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide has been reported to exhibit various biochemical and physiological effects, depending on the target enzyme or receptor. For example, inhibition of HDACs by N-(3-chloro-4-fluorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide can lead to the upregulation of tumor suppressor genes, such as p21 and p53, and the induction of apoptosis in cancer cells. Inhibition of CAs by N-(3-chloro-4-fluorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide can lead to the reduction of intraocular pressure and the treatment of glaucoma. Inhibition of ARs by N-(3-chloro-4-fluorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide can lead to the reduction of pain and inflammation.
Advantages and Limitations for Lab Experiments
N-(3-chloro-4-fluorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide has several advantages for lab experiments. It is a relatively stable and easy-to-handle compound that can be synthesized in high yield and purity. It also possesses a unique chemical structure that makes it an interesting target for research. However, N-(3-chloro-4-fluorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide has some limitations for lab experiments. It is a relatively new compound that has not been extensively studied, and its mechanism of action is not fully understood. It also has some potential toxicity and side effects that need to be further investigated.
Future Directions
There are several future directions for the research of N-(3-chloro-4-fluorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide. One of the possible directions is to explore its potential as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. Another direction is to investigate its mechanism of action and its interaction with other enzymes and receptors. Additionally, the synthesis of new derivatives of N-(3-chloro-4-fluorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide with improved potency and selectivity can be explored. The development of new methods for the synthesis and purification of N-(3-chloro-4-fluorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide can also be a future direction. Overall, N-(3-chloro-4-fluorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide is a promising compound that has the potential to be developed as a therapeutic agent and to contribute to the advancement of science and technology.
Synthesis Methods
The synthesis of N-(3-chloro-4-fluorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide involves the reaction of 3-chloro-4-fluoroaniline with 2-(2-oxo-1,3-thiazolidin-3-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA) at room temperature or under reflux conditions. The resulting product is purified by column chromatography or recrystallization to obtain N-(3-chloro-4-fluorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide in high yield and purity.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit potent inhibitory activity against various enzymes and receptors, including histone deacetylases (HDACs), carbonic anhydrases (CAs), and adenosine receptors (ARs). These enzymes and receptors are involved in various physiological and pathological processes, such as cancer, inflammation, and neurological disorders. Therefore, N-(3-chloro-4-fluorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide has the potential to be developed as a therapeutic agent for the treatment of these diseases.
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O3S/c18-15-11-13(5-8-16(15)19)20-17(22)12-3-6-14(7-4-12)21-9-1-2-10-25(21,23)24/h3-8,11H,1-2,9-10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKECDUITAFWYRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide |
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